N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide
Overview
Description
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, also known as MPPTB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of various signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production. Additionally, this compound has been shown to have an effect on the expression of various genes involved in neuronal function and plasticity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein kinase C activation, and nitric oxide production. Additionally, this compound has been shown to have an effect on the expression of various genes involved in neuronal function and plasticity. These effects suggest that this compound has potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been shown to have a high affinity for the sigma-1 receptor, which allows for the use of low concentrations in experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide. One direction is the investigation of its potential applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the specific signaling pathways and genes involved in the mechanism of action of this compound. Finally, the development of more specific and potent sigma-1 receptor ligands may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Scientific Research Applications
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, addiction, and neurodegeneration. Additionally, this compound has been shown to have potential applications in the treatment of depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-3-15-28-19-8-6-7-18(16-19)22(27)25-23(29)24-20-9-4-5-10-21(20)26-13-11-17(2)12-14-26/h4-10,16-17H,3,11-15H2,1-2H3,(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMIUADRVVUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCC(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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